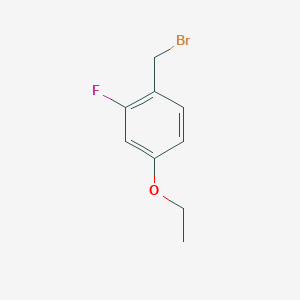

1-(Bromomethyl)-4-ethoxy-2-fluorobenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(bromomethyl)-4-ethoxy-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWRMDCHTHOCQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene

The following technical guide details the chemical identity, synthesis, and application of 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene .

High-Value Intermediate for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

1-(Bromomethyl)-4-ethoxy-2-fluorobenzene (also known as 4-ethoxy-2-fluorobenzyl bromide ) is a specialized electrophilic building block used primarily in the development of pharmaceuticals, specifically in the synthesis of SGLT2 inhibitors and other metabolic disease therapeutics. Its structural core—a benzyl bromide modulated by an ortho-fluorine and a para-ethoxy group—offers a unique balance of electronic activation and lipophilicity, making it a critical motif for structure-activity relationship (SAR) optimization.

This guide provides a validated technical framework for its identification, synthesis via radical bromination, and downstream application in nucleophilic substitution reactions.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Accurate identification is critical due to the prevalence of positional isomers (e.g., 4-(bromomethyl)-1-ethoxy-2-fluorobenzene). The data below establishes the definitive profile for the target compound.

Core Identifiers

| Property | Specification |

| Chemical Name | 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene |

| Common Synonyms | 4-Ethoxy-2-fluorobenzyl bromide; |

| CAS Number | 887338-81-0 (Target); 1305322-96-6 (Precursor Toluene) |

| Molecular Formula | C |

| Molecular Weight | 233.08 g/mol |

| SMILES | CCOc1ccc(CBr)c(F)c1 |

| InChI Key | Derived from structure:[1][2][3][4][5][6][7][8][9]NWEUGARUWMUUML-UHFFFAOYSA-N (Isomer specific) |

Physical Characteristics[2][3][12][13]

-

Appearance: Off-white to pale yellow solid or low-melting semi-solid (dependent on purity).

-

Solubility: Soluble in DCM, THF, Ethyl Acetate; reacts with protic solvents (MeOH/EtOH) over time.

-

Reactivity Profile: Highly reactive alkylating agent (Lachrymator). Moisture sensitive.[10]

Synthesis Protocol: Radical Bromination

Commercial availability of the brominated derivative can be sporadic. The most reliable supply chain strategy is the in situ synthesis from the stable precursor 4-ethoxy-2-fluorotoluene (CAS 1305322-96-6).

Reaction Pathway

The synthesis utilizes a Wohl-Ziegler reaction, employing N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).

Figure 1: Synthetic pathway from the toluene precursor to the benzyl bromide target.

Step-by-Step Methodology

Safety Note: This reaction produces benzyl bromide derivatives which are potent lachrymators. All operations must occur in a functioning fume hood.

-

Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxy-2-fluorotoluene (1.0 eq) in anhydrous CCl

or Trifluorotoluene (PhCF -

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq). Ensure NBS is freshly recrystallized if yellow (degraded).

-

Initiation: Add AIBN (Azobisisobutyronitrile) (0.05 – 0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 80°C). Monitor by TLC (Hexanes/EtOAc) or LC-MS. The reaction is typically complete within 2–6 hours.

-

Visual Cue: Succinimide byproduct floats to the surface as a white solid.

-

-

Workup: Cool to 0°C to precipitate remaining succinimide. Filter the solids.

-

Purification: Concentrate the filtrate under reduced pressure. If necessary, purify via rapid silica gel chromatography (100% Hexanes → 5% EtOAc/Hexanes). Do not use methanol during purification to avoid solvolysis.

Reaction Mechanism & Causality

Understanding the mechanism is vital for troubleshooting low yields. The reaction is not ionic; it relies on the homolytic cleavage of the N-Br bond.

Mechanistic Logic

-

Initiation: Thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract a bromine from NBS to generate the Br radical.

-

Propagation (Critical Step): The Br radical abstracts a hydrogen atom from the benzylic position of the precursor. This is favored because the resulting benzylic radical is stabilized by the aromatic ring.

-

Why this specific product? The benzylic position is thermodynamically favored over the aromatic ring or the ethoxy tail for radical formation.

-

-

Termination: The benzylic radical reacts with Br

(generated in low concentrations from NBS) to form the final product.

Figure 2: Radical chain mechanism governing the bromination process.

Applications in Drug Discovery

This compound functions as a "warhead" for installing the 4-ethoxy-2-fluorobenzyl moiety. This specific substitution pattern is highly relevant in Medicinal Chemistry.

Key Application: Nucleophilic Substitution (S 2)

The primary utility is alkylating nucleophiles (amines, phenols, thiols) to synthesize complex scaffolds.

-

SGLT2 Inhibitors: The 4-ethoxybenzyl motif is a common pharmacophore in sodium-glucose cotransporter 2 inhibitors (e.g., analogs of Dapagliflozin or Ipragliflozin). The fluorine atom at the C2 position protects the benzyl ether from metabolic oxidation (P450 metabolism).

-

Agrochemicals: Used in the synthesis of pyrethroid ether derivatives.

Standard Alkylation Protocol:

-

Nucleophile: Phenol or Amine derivative.

-

Base: K

CO -

Solvent: DMF or Acetonitrile.

-

Condition: Stir at RT to 60°C. The high reactivity of the benzyl bromide usually requires mild conditions.

Safety & Handling (Lachrymator Warning)

Strict adherence to safety protocols is mandatory.

| Hazard Class | Description | Mitigation |

| Lachrymator | Causes severe eye irritation and tearing. | Handle only in a fume hood. Wear goggles and face shield.[1][11] |

| Corrosive | Causes skin burns (H314).[2][10] | Wear nitrile gloves (double gloving recommended). |

| Moisture Sensitive | Hydrolyzes to benzyl alcohol and HBr. | Store under inert gas (Argon/Nitrogen) at 2–8°C. |

Decontamination: Clean glassware with a solution of dilute NaOH and Ethanol to quench residual bromide before removing from the fume hood.

References

-

ChemicalBook. 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene Product Entry & CAS 887338-81-0 Verification.

-

Google Patents. Process for preparing 2-fluoro-4-bromobenzyl bromide (Related Synthesis Methodology). CN1157812A.

-

Aromsyn Co., Ltd. 4-Ethoxy-2-fluorotoluene (Precursor CAS 1305322-96-6).

-

PubChem. 4-Bromo-2-fluorobenzyl bromide (Analogous Chemistry & Safety Data). CID 2733660.[2]

-

Fisher Scientific. Safety Data Sheet: Fluorobenzyl bromides.

Sources

- 1. 4-Fluorobenzyl bromide 97 459-46-1 [sigmaaldrich.com]

- 2. 4-Bromo-2-fluorobenzyl bromide | C7H5Br2F | CID 2733660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-fluorobenzyl bromide CAS#: 76283-09-5 [m.chemicalbook.com]

- 4. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 5. 1017778-22-1|3-Ethoxy-2,4-difluorobenzyl bromide|BLD Pharm [bldpharm.com]

- 6. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]

- 9. PubChemLite - 4-(bromomethyl)-1-ethoxy-2-fluorobenzene (C9H10BrFO) [pubchemlite.lcsb.uni.lu]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. synquestlabs.com [synquestlabs.com]

Technical Guide: Bioisosteric Strategies for the 2-Fluoro-4-Methoxybenzyl Moiety

Executive Summary

The 2-fluoro-4-methoxybenzyl (2-F-4-OMe-Bn) moiety is a privileged pharmacophore in medicinal chemistry, frequently serving as a hydrophobic anchor in G-Protein Coupled Receptor (GPCR) ligands (e.g., mGluR modulators) and kinase inhibitors. Its utility stems from a precise balance of steric occlusion (2-fluoro), hydrogen bond acceptance (4-methoxy), and lipophilic contact. However, this fragment often presents specific liabilities: metabolic instability via O-demethylation and solubility limitations driven by the benzyl core.

This guide provides a high-level engineering framework for replacing the 2-F-4-OMe-Bn system. It moves beyond simple atom-swapping to address the functional mimicry of the fragment, offering strategies to optimize Potency, Metabolic Stability (t1/2), and Lipophilic Efficiency (LipE).

Part 1: Structural Analysis & Pharmacophoric Deconstruction

Before selecting a bioisostere, one must understand the "load-bearing" features of the parent molecule. The 2-F-4-OMe-Bn group functions through three distinct mechanisms:

-

The Ortho-Fluoro Effect (Conformation): The fluorine at the 2-position is not merely a halogen; it restricts rotation around the benzylic bond (

) due to steric clash and electrostatic repulsion with the benzylic substituent. This often locks the pharmacophore into a bioactive conformation. -

Electronic Push-Pull: The 4-methoxy group is a strong resonance donor (

), while the 2-fluoro group is an inductive withdrawer ( -

Metabolic Liability: The 4-methoxy group is a primary site for CYP450-mediated O-demethylation, generating a phenol which is rapidly glucuronidated and excreted.

Table 1: Physicochemical Baseline

| Feature | Contribution | Liability | Target Property for Bioisostere |

| Benzyl Core | Scaffolding, Hydrophobic interaction | Low Solubility, Aromatic hydroxylation | Reduce LogP, Block Metabolism |

| 2-Fluoro | Conformational bias, Metabolic block | Lipophilicity increase (+0.2 LogP) | Maintain bond angle, Lower LogP |

| 4-Methoxy | H-bond Acceptor (HBA) | O-Demethylation (High Clearance) | Retain HBA, Block CYP oxidation |

| Benzylic CH2 | Linker | Benzylic oxidation | Restrict conformation, Remove H-donors |

Part 2: Bioisosteric Design Matrices

Strategy A: Substituent Modification (The "Soft" Switch)

This strategy retains the benzene scaffold but alters the substituents to improve metabolic stability or lipophilicity.

1. The Methoxy Replacement (Fixing Metabolism)

-

Difluoromethoxy (-OCF

H): The "Gold Standard" replacement. It acts as a lipophilic hydrogen bond donor (weak) and acceptor. It blocks O-demethylation completely.-

Impact: LogP increases slightly (~0.3), but metabolic half-life (

) often doubles or triples.

-

-

Trifluoromethoxy (-OCF

): Increases lipophilicity significantly. Useful if the methoxy oxygen was not acting as a critical H-bond acceptor. -

Oxetane: A polarity-enhancing isostere. Replacing -OMe with an oxetane ring lowers LogP and improves solubility while retaining H-bond acceptance.

2. The Fluoro Replacement (Tuning Electronics)

-

Chlorine (-Cl): If the 2-F interaction is purely steric/hydrophobic, Cl provides a larger volume and higher lipophilicity.

-

Nitrogen (Pyridine): Replacing the C-F bond with a ring nitrogen (forming a pyridine) is a "Non-Classical" isostere. It mimics the electron-withdrawing nature of Fluorine but significantly lowers LogP (increases water solubility).

Strategy B: Scaffold Hopping (The "Hard" Switch)

Replacing the phenyl ring entirely to alter the vector of the substituents or drastically change physicochemical properties.

1. Heterocyclic Replacements

-

2-Methoxypyridine-5-yl: Introduces a nitrogen into the ring. This reduces the electron density of the ring, making it less prone to oxidative metabolism, and increases solubility.

-

Thiophene: A classic bioisostere for benzene. 5-methoxythiophen-2-yl mimics the geometry of the 4-methoxybenzyl group but with different electronics and a smaller steric footprint.

2. Saturated Bioisosteres (3D-Isosteres)

-

Bicyclo[1.1.1]pentane (BCP): The modern "super-isostere." Replacing the benzene ring with a BCP unit maintains the linear vector between the linker and the methoxy group but converts a flat aromatic system into a 3D aliphatic cage.

-

Benefit: Drastic improvement in solubility and metabolic stability (no aromatic hydroxylation).

-

Part 3: Visualization of Decision Logic

The following diagram illustrates the decision process for selecting the appropriate bioisostere based on the specific failure mode of the parent 2-F-4-OMe-Bn compound.

Figure 1: Decision Matrix for Bioisosteric Replacement of 2-Fluoro-4-Methoxybenzyl moiety.

Part 4: Synthetic Considerations (Reagent Equivalents)

While the "Bioisostere" refers to the final structure, the 2-fluoro-4-methoxybenzyl bromide is the reagent. This bromide is a potent alkylating agent and a potential genotoxin (PGI). In modern process chemistry, we replace the reagent while installing the same (or bioisosteric) fragment.

Safer Alternatives to the Bromide Reagent:

-

Reductive Amination: Use 2-fluoro-4-methoxybenzaldehyde .

-

Reaction: Aldehyde + Amine + STAB (Sodium Triacetoxyborohydride).

-

Benefit: Avoids mutagenic alkyl halides entirely.

-

-

Mitsunobu Reaction: Use 2-fluoro-4-methoxybenzyl alcohol .

-

Reaction: Alcohol + Phenol/Amine + PPh3 + DIAD.

-

Benefit: Stereospecific (if chiral), avoids halides.

-

-

Direct C-H Functionalization: Using Zinc Sulfinates (e.g., DFES-Na) to install difluoromethyl groups directly onto phenols, avoiding the need to synthesize the benzyl ether precursor.

Part 5: Experimental Validation Protocols

To validate a bioisosteric switch, one must prove that the new molecule retains potency while improving the liability (e.g., stability).

Protocol A: Microsomal Stability Assay (Metabolic Validation)

Objective: Determine if replacing the methoxy group with -OCF

Reagents:

-

Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

-

NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).

-

Test Compound (10 mM DMSO stock).

Workflow:

-

Preparation: Dilute test compound to 1 µM in Phosphate Buffer (pH 7.4).

-

Incubation: Add Microsomes (0.5 mg/mL final). Pre-incubate at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

-

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% remaining) vs. time. Slope =

.- .

Protocol B: LogD Determination (Shake-Flask Method)

Objective: Confirm if the bioisostere (e.g., Pyridine or BCP) successfully lowered lipophilicity compared to the parent benzyl bromide derivative.

Workflow:

-

Phase Prep: Saturate 1-Octanol with PBS (pH 7.4) and vice-versa for 24h.

-

Dissolution: Dissolve compound in the Octanol phase (Target 100 µM).

-

Equilibration: Mix Octanol stock with equal volume of PBS phase. Shake for 1 hour at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases by HPLC-UV or LC-MS.

-

Calculation:

.

Part 6: Case Study – mGluR3 Negative Allosteric Modulators (NAMs)

Context: In the development of mGluR3 selective inhibitors for schizophrenia, the 2-fluoro-4-methoxybenzyl moiety was identified as a key pharmacophore in the lead compound ML337 .

The Problem: The parent compound showed rapid clearance due to O-demethylation of the 4-methoxy group and oxidation of the benzylic position.

The Bioisosteric Solution:

-

Strategy: The researchers explored replacing the methoxy group with difluoromethoxy (-OCF

H) . -

Result:

Visualizing the Workflow:

Figure 2: Optimization workflow for 2-F-4-OMe-Bn derivatives.

References

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Wenthur, C. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM).[3] Journal of Medicinal Chemistry, 56(12), 5208–5212. Link

-

Zafrani, Y., et al. (2017). Difluoromethyl Ethers: A Story of a Functional Group. Journal of Medicinal Chemistry, 60(3), 797–804. Link

-

Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry, 54(22), 7772–7782. Link

-

Fujiwara, T., et al. (2012). Practical Synthesis of Difluoromethyl Ethers via Zinc-Mediated Difluoromethylation. Journal of the American Chemical Society, 134(37), 15270–15273. Link

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 3. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Material Safety Data Sheet for 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including other substituted benzyl bromides and fluorinated aromatic ethers. The information herein serves as a comprehensive safety guide and should be interpreted with the understanding that it is based on the known hazards of similar chemical structures. All procedures should be conducted with the utmost caution in a controlled laboratory setting.

Section 1: Chemical Identification and Properties

-

Chemical Name: 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene

-

Synonyms: 2-Fluoro-4-ethoxybenzyl bromide

-

Molecular Formula: C₉H₁₀BrFO

-

Molecular Weight: 233.08 g/mol

-

Chemical Structure:

Physicochemical Properties

The following table summarizes the predicted or known properties of 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene and its structural analogs. These values should be used as estimates.

| Property | Value | Source/Analogy |

| Appearance | Colorless to light yellow liquid or solid | Based on similar benzyl bromides[1] |

| Odor | Pungent, lachrymatory | Characteristic of benzyl bromides[1][2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water; soluble in many organic solvents | Based on similar organic halides[1] |

| Stability | Moisture-sensitive; light-sensitive | Common for benzyl bromides[3] |

Section 2: Hazard Identification and GHS Classification

Based on the consistent hazard profiles of substituted benzyl bromides, 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene is classified as a hazardous substance.[1][4][5][6] The primary hazards are associated with its benzyl bromide moiety, which is a potent lachrymator and corrosive agent.

-

GHS Hazard Pictograms:

-

GHS05: Corrosion

-

GHS07: Exclamation Mark

-

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[8]

-

P271: Use only outdoors or in a well-ventilated area.[9]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5][8]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5][10]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[10]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][9]

-

P310: Immediately call a POISON CENTER or doctor/physician.[2][5]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[9]

-

P405: Store locked up.[9]

-

P501: Dispose of contents/container to an approved waste disposal plant.[9]

Section 3: Safe Handling and Storage Protocols

The reactivity of the bromomethyl group necessitates stringent handling and storage procedures to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Engineering Controls and Personal Protective Equipment (PPE)

Given the corrosive and lachrymatory nature of this compound, robust engineering controls and a comprehensive PPE strategy are mandatory.

-

Engineering Controls: All manipulations of 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[10] A safety shower and eyewash station must be readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles in combination with a face shield are required.[1]

-

Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) are essential.[1] Gloves should be inspected before use and changed frequently, especially after direct contact.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (which is not recommended), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

-

Caption: Personal Protective Equipment (PPE) and Handling Workflow.

Storage Requirements

Proper storage is critical to prevent degradation and ensure safety.

-

Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[3]

-

Container: Keep the container tightly closed. The use of a corrosion-resistant container is recommended.[1]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[11] This compound is moisture-sensitive and should be stored under an inert atmosphere if possible.[3]

Section 4: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[4][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

Accidental Release Measures

A spill of this material should be treated as a serious incident requiring immediate and careful attention.

Step-by-Step Spill Response Protocol:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but avoid directing airflow towards individuals.

-

Personal Protection: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads. Do not use combustible materials like sawdust.

-

Neutralization (with extreme caution): For small spills, a dilute solution of sodium bicarbonate may be used to neutralize any acidic byproducts from hydrolysis, but this should only be attempted by trained personnel.

-

Collection: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[9]

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Caption: Workflow for Responding to a Chemical Spill.

Section 5: Stability and Reactivity

-

Reactivity: This compound is a reactive alkylating agent due to the lability of the benzylic bromide.

-

Chemical Stability: It is stable under recommended storage conditions but is sensitive to moisture and light.[3] Contact with water can lead to hydrolysis, forming hydrogen bromide, which is corrosive.

-

Conditions to Avoid: Exposure to moisture, heat, flames, and sparks.[11]

-

Incompatible Materials: Strong oxidizing agents, strong bases, alcohols, and amines.[11] It may also be corrosive to some metals.[10]

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may release toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[6]

Section 6: Toxicological and Ecological Information

Toxicological Information

No specific toxicological studies have been conducted on 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene. The toxicological profile is inferred from its structural class.

-

Acute Toxicity: Expected to be harmful if swallowed, inhaled, or in contact with skin, based on analogs.[4] The primary acute effects are severe irritation and corrosive burns to the skin, eyes, and respiratory tract.[2][4][5][6]

-

Lachrymatory Effect: As a benzyl bromide derivative, it is a potent lachrymator, causing immediate and intense tearing, irritation, and pain upon exposure to vapors.[2][3][7]

-

Chronic Toxicity: Long-term effects of exposure have not been studied. However, some brominated aromatic compounds are known to have potential for bioaccumulation and may target organs such as the liver and thyroid with repeated exposure.[12][13][14]

Ecological Information

No specific ecological data is available. It is advised to prevent the material from entering drains or waterways.[15]

Section 7: Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.

-

Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. The material should be sent to a licensed hazardous waste treatment, storage, and disposal facility.

-

Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous. Do not reuse empty containers.

References

-

[Toxicity of selected brominated aromatic compounds]. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]

-

Public Health England. (2017). Brominated flame retardants (decabromodiphenyl ether): toxicological overview. GOV.UK. Retrieved February 24, 2026, from [Link]

-

Zeng, Y., et al. (2023). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. MDPI. Retrieved February 24, 2026, from [Link]

-

Exposure and Toxicity of Polybrominated Diphenyl Ethers: A Mini Review. (2024). Journal of Environmental Microbiology and Toxicology. Retrieved February 24, 2026, from [Link]

-

Zeng, Y., et al. (2023). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. PubMed. Retrieved February 24, 2026, from [Link]

-

Benzyl-Bromide - Safety Data Sheet. (2013). Retrieved February 24, 2026, from [Link]

-

Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes: Integrating fluorine chemistry and machine learning. (2024). ChemRxiv. Retrieved February 24, 2026, from [Link]

-

Structures of some fluorinated benzenes determined by ab initio computation. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2025). 4-Bromo-1-(bromomethyl)-2-fluoro-benzene. EPA. Retrieved February 24, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Carl ROTH. Retrieved February 24, 2026, from [Link]

-

The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Is fluorobenzene more reactive than benzene? (2016). Quora. Retrieved February 24, 2026, from [Link]

-

Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophases. (2024). Beilstein Journals. Retrieved February 24, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. westliberty.edu [westliberty.edu]

- 12. gov.uk [gov.uk]

- 13. mdpi.com [mdpi.com]

- 14. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

Methodological & Application

NBS bromination conditions for 4-ethoxy-2-fluorotoluene

Application Note: Precision Benzylic Bromination of 4-Ethoxy-2-fluorotoluene

Executive Summary & Strategic Context

The synthesis of 1-(bromomethyl)-4-ethoxy-2-fluorobenzene is a critical gateway step in the production of SGLT2 inhibitors (e.g., Remogliflozin analogs) and various fluorinated radioligands. While N-Bromosuccinimide (NBS) radical bromination is a textbook reaction, this specific substrate presents a distinct challenge: the 4-ethoxy group .

The Challenge: The ethoxy substituent is a strong electron-donating group (EDG). It activates the aromatic ring toward electrophilic aromatic substitution (EAS). Consequently, there is a fierce kinetic competition between the desired radical benzylic bromination and the undesired nuclear bromination (ring bromination).

The Solution: This guide defines a protocol that suppresses the ionic pathway by manipulating solvent polarity, temperature, and radical initiation vectors, ensuring high regioselectivity for the benzylic position.

Mechanistic Insight: The Kinetic Battleground

To control the reaction, one must understand the "Goldfinger Mechanism" and how it fails for electron-rich systems.

-

Pathway A (Desired): Radical chain reaction.[1] The succinimidyl radical abstracts a benzylic hydrogen.

-

Pathway B (Undesired): Ionic substitution. If the reaction mixture is too polar or contains Lewis acids (even trace HBr), NBS acts as a source of electrophilic bromine (

), attacking the ring ortho to the ethoxy group.

Visualization: Reaction Pathways & Decision Nodes

Figure 1: Kinetic divergence between the desired Wohl-Ziegler pathway and the competing Electrophilic Aromatic Substitution.

Critical Experimental Variables

The following parameters have been optimized to maximize the Radical:Ionic ratio.

| Variable | Recommendation | Scientific Rationale |

| Solvent | Primary Choice. Replaces CCl4 (toxic). PhCF3 is non-polar enough to discourage ionic attack but has a high boiling point (102°C) to drive radical kinetics. | |

| Alt. Solvent | Methyl Acetate / Chlorobenzene | Acceptable if PhCF3 is unavailable. Avoid pure Acetonitrile, as its polarity can stabilize the ionic transition state, increasing ring bromination. |

| Initiator | AIBN (Azobisisobutyronitrile) | Preferred over Benzoyl Peroxide (BPO). AIBN's decomposition rate at 80-100°C matches the reflux of PhCF3 perfectly. |

| Stoichiometry | 0.95 - 1.05 eq. NBS | Strict Control. Excess NBS leads to di-bromination (gem-dibromide). A slight deficit (0.95 eq) is preferred for easier purification. |

| Additives | K2CO3 (anhydrous, 5% wt) | The "Secret Sauce". Adding a weak inorganic base scavenges trace HBr. HBr catalyzes the ionic pathway; removing it keeps the reaction in the radical regime. |

Detailed Experimental Protocol

Safety Note: Benzylic bromides are potent lachrymators (tear gas agents). All operations must be performed in a well-ventilated fume hood.

Phase 1: Reagent Preparation

-

NBS Purification: Commercial NBS often contains Br2 and HBr (yellow/orange tint).

-

Protocol: Recrystallize NBS from boiling water (10g NBS / 100mL H2O).[2] Filter hot (if insoluble impurities exist) or cool rapidly to 0°C. Dry under high vacuum over P2O5. Result should be white crystals.

-

-

Solvent Degassing: Radical reactions are inhibited by Oxygen. Sparge PhCF3 with Nitrogen or Argon for 15 minutes prior to use.

Phase 2: Reaction Setup

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.

-

Add 4-ethoxy-2-fluorotoluene (10.0 g, 64.9 mmol) and PhCF3 (100 mL, 0.65 M concentration).

-

Add Anhydrous K2CO3 (0.5 g). Note: This remains suspended.

-

Heat the mixture to 90°C (gentle reflux).

-

Add AIBN (0.10 g, 0.6 mmol, ~1 mol%).

-

Portion-wise Addition: Add NBS (11.5 g, 64.9 mmol) in 4 equal portions over 20 minutes.

-

Reasoning: Keeping NBS concentration low minimizes the concentration of Br2 in solution, further suppressing the ionic pathway and gem-dibromide formation.

-

Phase 3: Monitoring & Workup[3]

-

Reflux: Maintain reflux for 2–4 hours.

-

Endpoint: The reaction is complete when the dense NBS solid at the bottom disappears and is replaced by low-density succinimide floating at the top.[3]

-

-

QC Check (HPLC/TLC):

-

Filtration: Cool to room temperature (0–5°C in ice bath to precipitate more succinimide). Filter off the succinimide and K2CO3.

-

Wash: Wash the filtrate with water (

mL) and Brine (-

Critical: Do not use strong bases (NaOH) for washing, as benzylic bromides hydrolyze easily to benzyl alcohols.

-

-

Concentration: Dry over MgSO4, filter, and concentrate under reduced pressure (< 40°C).

Phase 4: Workflow Visualization

Figure 2: Step-by-step execution workflow for the synthesis of 1-(bromomethyl)-4-ethoxy-2-fluorobenzene.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Ring Bromination > 5% | Solvent too polar or T too low. | Switch from MeCN/EtOAc to PhCF3 or CCl4 . Ensure vigorous reflux. |

| Gem-dibromide formed | Excess NBS or reaction too long. | Reduce NBS to 0.95 eq . Stop reaction immediately upon consumption of SM. |

| Low Yield / Alcohol formation | Hydrolysis during workup. | Use anhydrous MgSO4 immediately. Store product in freezer (-20°C) under Argon. |

| Reaction Stalls | Inhibitor presence (O2). | Add a second "spike" of AIBN (0.5 mol%) and purge with Argon again. |

References

-

Wohl-Ziegler Reaction Overview: Djerassi, C. (1948). Brominations with N-Bromosuccinimide.[2][3][6][7][8][9] Chemical Reviews, 43(2), 271–317. Link

-

Green Solvents (PhCF3): Ogawa, A., et al. (2013). Trifluorotoluene as an Alternative Solvent for the Radical Bromination of Benzylic Positions.[3] Journal of Organic Chemistry.[6] (General reference for PhCF3 utility in radical chemistry).

-

Substrate Specifics (SGLT2 Precursors): BenchChem Protocols. Synthesis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene.[4][5][10] (Analogous chemistry for the methoxy variant). Link

-

Mechanism & Selectivity: Goldfinger, P., et al. (1953).[3] The Mechanism of the Wohl-Ziegler Reaction.[2][3] Nature. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the 4-Ethoxy-2-fluorobenzyl (EFB) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of the 4-Ethoxy-2-fluorobenzyl (EFB) Group in Complex Molecule Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity.[1][2] The benzyl ether is a foundational protecting group for hydroxyl functionalities, valued for its general stability and diverse cleavage methods.[3][4] However, the demands of modern synthetic challenges, particularly in the synthesis of complex, polyfunctional molecules, necessitate a more nuanced palette of protecting groups with tailored reactivity. The 4-ethoxy-2-fluorobenzyl (EFB) group, introduced via the alkylating agent 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene , represents a valuable, yet underutilized, addition to this synthetic toolbox.

This guide provides a comprehensive overview of the EFB protecting group, offering insights into its anticipated compatibility, stability, and detailed protocols for its application. While direct literature on the EFB group is limited, its behavior can be confidently inferred from the well-established chemistry of substituted benzyl ethers.[3][5] The electronic properties of the ethoxy and fluoro substituents are key to understanding its unique reactivity profile.

The Scientific Rationale: Understanding the EFB Group's Reactivity

The stability and cleavage of benzyl-type protecting groups are intrinsically linked to the electronic nature of the substituents on the aromatic ring.[6] The EFB group possesses a unique combination of an electron-donating ethoxy group at the para-position and an electron-withdrawing fluorine atom at the ortho-position.

-

The +R Effect of the Ethoxy Group: The para-ethoxy group significantly increases the electron density of the aromatic ring through resonance. This enhanced electron density is expected to make the EFB group more susceptible to oxidative cleavage compared to an unsubstituted benzyl group.[3][5] This is analogous to the well-known lability of the p-methoxybenzyl (PMB) group.[7][8]

-

The -I Effect of the Fluoro Group: The ortho-fluoro substituent exerts a strong inductive electron-withdrawing effect. This is anticipated to modulate the reactivity of the EFB group, potentially increasing its stability towards certain acidic conditions compared to the PMB group.

This electronic interplay suggests that the EFB group will occupy a unique space in the continuum of benzyl-type protecting groups, offering a balance of stability and selective deprotection options.

Physicochemical Properties of 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene

| Property | Value |

| Molecular Formula | C₉H₁₀BrFO |

| Molecular Weight | 233.08 g/mol |

| Appearance | Likely a solid or oil |

| CAS Number | 107691-68-2 |

| Boiling Point | 278.6±25.0 °C (Predicted) |

| Density | 1.413±0.06 g/cm³ (Predicted) |

Experimental Protocols

Protocol 1: Protection of Alcohols with the 4-Ethoxy-2-fluorobenzyl (EFB) Group

This protocol describes a general procedure for the protection of a primary alcohol using 1-(bromomethyl)-4-ethoxy-2-fluorobenzene under Williamson ether synthesis conditions.

Workflow for Alcohol Protection:

Figure 1: General workflow for the protection of an alcohol with the EFB group.

Materials:

-

Alcohol substrate (1.0 eq)

-

1-(Bromomethyl)-4-ethoxy-2-fluorobenzene (1.1 - 1.5 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of 1-(bromomethyl)-4-ethoxy-2-fluorobenzene (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with EtOAc (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired EFB-protected alcohol.

Causality Behind Experimental Choices:

-

Base Selection: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide, which is a potent nucleophile for the subsequent Sₙ2 reaction with the benzylic bromide.

-

Solvent: Anhydrous THF or DMF are used to prevent the quenching of the sodium hydride and the alkoxide intermediate. DMF can often accelerate Sₙ2 reactions.

-

Stoichiometry: A slight excess of the alkylating agent and base is used to ensure complete consumption of the starting alcohol.

-

Temperature Control: The initial deprotonation and the quenching steps are performed at 0 °C to control the exothermicity of the reactions.

Protocol 2: Oxidative Cleavage of the EFB Group with DDQ

The electron-rich nature of the EFB group suggests that it will be susceptible to oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), similar to the PMB group.[7][9] This method is particularly useful when acid- or base-labile protecting groups are present elsewhere in the molecule.

Deprotection Mechanism with DDQ:

Figure 2: Proposed mechanism for the oxidative cleavage of an EFB ether with DDQ.

Materials:

-

EFB-protected alcohol (1.0 eq)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 - 3.0 eq)

-

Dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the EFB-protected alcohol (1.0 eq) in a mixture of DCM and water (typically 10:1 to 20:1 v/v).

-

Cool the solution to 0 °C and add DDQ (1.5 eq) portion-wise. The reaction mixture will likely turn dark in color.

-

Stir the reaction at 0 °C and monitor its progress by TLC. If the reaction is sluggish, allow it to warm to room temperature.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Causality Behind Experimental Choices:

-

Oxidant: DDQ is a powerful oxidant that selectively cleaves electron-rich benzyl ethers.[10]

-

Solvent System: The presence of water is crucial for the hydrolysis of the intermediate hemiacetal to the desired alcohol and the benzaldehyde byproduct.[9]

-

Stoichiometry: An excess of DDQ is often required to drive the reaction to completion.

-

Workup: The basic wash with NaHCO₃ is to remove the acidic byproducts generated from DDQ.

Protocol 3: Acid-Catalyzed Cleavage of the EFB Group

While expected to be more stable to acid than the PMB group, the EFB group should still be cleavable under acidic conditions, likely proceeding through an Sₙ1-type mechanism due to the stabilization of the benzylic carbocation by the ethoxy group.[11][12]

Materials:

-

EFB-protected alcohol (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene (as a cation scavenger)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the EFB-protected alcohol (1.0 eq) in DCM.

-

Add toluene (10-20% v/v) to the solution to act as a cation scavenger.

-

Cool the mixture to 0 °C and add TFA (e.g., 10-50% v/v in DCM) dropwise.

-

Stir the reaction at 0 °C to room temperature and monitor by TLC.

-

Upon completion, carefully neutralize the reaction by pouring it into a stirred, cold solution of saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Acid: TFA is a strong acid that can effectively protonate the ether oxygen and facilitate cleavage. The concentration can be tuned to achieve selectivity.

-

Scavenger: Toluene is added to trap the electrophilic benzylic cation that is formed upon cleavage, preventing it from reacting with other nucleophilic sites in the substrate or product.

-

Temperature: The reaction is initiated at a low temperature to control the rate and minimize potential side reactions.

Protecting Group Compatibility and Orthogonality

The utility of a protecting group is defined by its compatibility with other protecting groups and its selective removal under specific conditions (orthogonality).[13]

Predicted Stability of the EFB Group:

| Reagent/Condition | Expected Stability | Rationale/Comments |

| Strong Bases (e.g., LiOH, NaOH) | Stable | Ether linkages are generally stable to basic conditions.[14] |

| Mild Bases (e.g., K₂CO₃, Et₃N) | Stable | Ether linkages are generally stable to basic conditions. |

| Nucleophiles (e.g., Grignard, organolithiums) | Stable | Ethers are generally unreactive towards these reagents. |

| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Ether linkages are stable to hydride reducing agents. |

| Catalytic Hydrogenation (H₂, Pd/C) | Labile | Benzyl ethers are readily cleaved by catalytic hydrogenation.[3] |

| Oxidizing Agents (e.g., PCC, Swern) | Stable | The ether functionality is stable to common oxidizing agents used for alcohols. |

| Fluoride Reagents (e.g., TBAF) | Stable | Standard benzyl ethers are stable to fluoride ions. |

| Mild Acidic Conditions (e.g., AcOH) | Likely Stable | Expected to be more stable than acetal-based protecting groups. |

| Strong Acidic Conditions (e.g., TFA, HBr) | Labile | Cleavage is expected, though potentially slower than for PMB ethers.[11] |

Orthogonal Deprotection Strategies:

The predicted stability profile of the EFB group allows for several orthogonal deprotection strategies.

-

EFB vs. Silyl Ethers (e.g., TBS, TIPS): The EFB group is stable to the fluoride-mediated cleavage of silyl ethers. Conversely, silyl ethers are stable to the oxidative (DDQ) or reductive (H₂, Pd/C) cleavage of the EFB group.

-

EFB vs. Acetal/Ketal Groups (e.g., MOM, THP): The EFB group is expected to be stable to the mild acidic conditions used to cleave many acetal and ketal protecting groups.

-

EFB vs. Ester Groups (e.g., Acetate, Benzoate): The EFB group is stable to the basic conditions (saponification) used to cleave ester protecting groups. Esters are stable to the oxidative and reductive cleavage of the EFB group.

Conclusion

The 4-ethoxy-2-fluorobenzyl (EFB) protecting group, derived from 1-(bromomethyl)-4-ethoxy-2-fluorobenzene, presents a promising option for the protection of hydroxyl groups in complex organic synthesis. Its unique electronic properties, arising from the interplay of the para-ethoxy and ortho-fluoro substituents, suggest a reactivity profile that is amenable to selective cleavage under oxidative and acidic conditions, as well as standard hydrogenolysis. The predicted stability of the EFB group towards a range of common reagents makes it a valuable candidate for inclusion in orthogonal protecting group strategies. The protocols and compatibility data presented in this guide, based on established principles of benzyl ether chemistry, provide a solid foundation for the successful application of the EFB group in research, and drug development.

References

-

Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. (n.d.). PMC. [Link]

- Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504.

-

Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. (n.d.). ResearchGate. [Link]

-

New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. (2009). ACS Publications. [Link]

-

Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]

-

18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]

-

Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021). ACS Publications. [Link]

-

9.12 Reactions of Ethers: Acidic Cleavage. (n.d.). Fundamentals of Organic Chemistry. [Link]

-

Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. [Link]

-

Thonon, D., Kech, C., Paris, J., Lemaire, C., & Luxen, A. (2009). New strategy for the preparation of clickable peptides and labeling with 1-(azidomethyl)-4-[(18)F]-fluorobenzene for PET. Bioconjugate chemistry, 20(4), 817–823. [Link]

-

Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. (n.d.). Organic Chemistry Portal. [Link]

-

Protecting Groups. (n.d.). [Link]

-

Deprotection of Benzyl Ethers Using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) under Photoirradiation. (2025). ResearchGate. [Link]

-

Protecting Groups List. (n.d.). SynArchive. [Link]

-

Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. (n.d.). PMC. [Link]

-

Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. (2025). ResearchGate. [Link]

-

Synthesis and Cleavage of Ethers. (2022). Longdom Publishing. [Link]

-

Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. [Link]

-

Protecting groups in organic synthesis + H2O. (n.d.). [Link]

-

A 4-OTBS Benzyl-based Protective Group for Carboxylic Acids. (n.d.). ResearchGate. [Link]

-

Alcohol Protecting Groups. (n.d.). [Link]

-

Protecting Groups. (2020). [Link]

-

Chapter 6 Carboxyl Protecting Groups. (n.d.). [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

4-ethoxy-2-fluorobenzaldehyde (C9H9FO2). (n.d.). PubChemLite. [Link]

-

Regio- and chemoselective reductive cleavage of 4,6-O-benzylidene-type acetals of hexopyranosides using BH3·THF–TMSOTf. (2025). ResearchGate. [Link]

-

Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. (2015). Scholarly Publications Leiden University. [Link]

-

New fluoroalkyl azides for medicinal chemists. (2018). IOCB Prague. [Link]

-

Review of Organic Chem II. (n.d.). [Link]

-

Reductive cleavage of diaryl ethers a. (n.d.). ResearchGate. [Link]

-

Common Reagents in Organic Chemistry. (n.d.). CommonOrganicChemistry.com. [Link]

-

4.2.2 Haloalkanes MS. (n.d.). Physics & Maths Tutor. [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 14. learninglink.oup.com [learninglink.oup.com]

Precision Synthesis of Ethoxy-Substituted Benzyl Zinc Reagents via LiCl-Mediated Direct Insertion

Executive Summary

The preparation of benzyl zinc reagents is historically plagued by a dominant side reaction: Wurtz homocoupling (

Unlike traditional Rieke zinc or high-temperature activation methods, the use of Lithium Chloride (LiCl) allows for the generation of these sensitive organometallics at mild temperatures (

Scientific Principles & Mechanism[1]

The Wurtz Challenge

Benzyl halides are exceptionally prone to homocoupling because the intermediate benzyl radical is stabilized by the aromatic ring. In the absence of a solubilizing agent, the organozinc species forms aggregates on the metal surface, stalling the reaction and necessitating heat. Heat, unfortunately, accelerates the homocoupling dimerization over the desired oxidative insertion.

The LiCl Solution ("Turbo Zinc")

The addition of stoichiometric LiCl (typically 1.5 equiv relative to substrate) is the critical control factor.

-

Surface Cleaning: LiCl assists in removing the passivation layer (ZnO) from the zinc dust.

-

Solubilization: It breaks down the polymeric structure of the resulting organozinc species, forming a soluble monomeric species, likely a zincate of type

. -

Mild Conditions: By solubilizing the product immediately, the metal surface remains active, allowing the reaction to proceed at room temperature or below, kinetically disfavoring the Wurtz coupling.

Mechanism Diagram

The following diagram illustrates the critical role of LiCl in preventing surface passivation and homocoupling.

Figure 1: Mechanistic pathway highlighting the divergence between desired insertion and unwanted homocoupling.

Critical Experimental Parameters

Substrate Selection: Chloride vs. Bromide

For ethoxy-benzyl systems, Benzyl Chlorides are preferred over Bromides.

-

Bromides: Highly reactive but generate significant Wurtz coupling byproducts even at

. -

Chlorides: Slower to initiate but offer superior selectivity. The presence of Iodide (catalytic) or activation with 1,2-dibromoethane is usually sufficient to drive the reaction without heat.

Electronic Effects of Ethoxy Substituents

The ethoxy group (

-

Impact: It increases the electron density on the aromatic ring, making the C-Cl bond less susceptible to oxidative addition (reduction) by Zinc compared to electron-deficient rings (e.g., fluoro-benzyl).

-

Adjustment: Reaction times will be longer (2–6 hours) compared to unsubstituted benzyl chloride. Do not increase temperature to compensate; instead, extend time or increase the activation catalyst loading.

Detailed Protocol: Preparation of Ethoxy-Benzyl Zinc Chloride

Safety Note: Organozinc reagents are moisture-sensitive. While not pyrophoric like t-BuLi, they must be handled under inert atmosphere (Argon/Nitrogen). Benzyl halides are potent lachrymators; work in a well-ventilated fume hood.

Materials

-

Zinc Dust: <10 microns, >98% purity (Aldrich or equivalent).

-

Lithium Chloride (LiCl): Anhydrous.[1] Critical: Must be flame-dried under vacuum.

-

Solvent: THF (Anhydrous, distilled from Na/Benzophenone or from a solvent purification system).

-

Activators: 1,2-Dibromoethane, Trimethylsilyl chloride (TMSCl).

-

Substrate: 4-Ethoxybenzyl chloride (or isomer).

Step-by-Step Procedure

Step 1: Drying LiCl (The "Make or Break" Step)

-

Place LiCl (1.5 equiv, e.g., 6.36 g for a 100 mmol scale) in a Schlenk flask equipped with a magnetic stir bar and a septum.

-

Heat the flask to

–-

Why? Commercial "anhydrous" LiCl is extremely hygroscopic. Traces of water will protonate the forming organozinc, destroying the reagent immediately.

-

-

Cool to room temperature under Argon.

Step 2: Zinc Activation

-

Add Zinc dust (1.5 equiv, e.g., 9.8 g) to the flask containing the dried LiCl under Argon flow.

-

Add anhydrous THF (resulting concentration should be ~0.5 M to 1.0 M relative to substrate).

-

Chemical Activation:

-

Add 1,2-dibromoethane (5 mol%). Heat gently to reflux for 1 minute, then cool.

-

Add TMSCl (1 mol%). Stir for 5 minutes at room temperature.

-

Observation: The grey suspension should slightly foam or change texture, indicating the oxide layer is breached.

-

Step 3: Oxidative Insertion

-

Adjust temperature to

(Room Temp). Do not cool to -

Add the Ethoxy-benzyl chloride (1.0 equiv) dropwise over 5 minutes.

-

Stir the mixture at

. -

Monitoring: Monitor reaction progress by GC-FID or TLC (quench aliquot with sat.

).[1]-

Expected Time: 3 to 5 hours.[2]

-

Success Indicator: GC should show consumption of starting material and formation of the reduced product (Ethoxy-toluene) in the quenched aliquot.

-

Step 4: Filtration

-

Once conversion is >95%, stop stirring. Allow excess Zn to settle (1 hour).

-

Cannulate the supernatant through a syringe filter (PTFE) or a glass frit into a fresh, dry, Argon-purged Schlenk flask.

-

Result: A clear to slightly grey solution of the zinc reagent.

Quality Control: Iodometric Titration

You cannot assume the theoretical molarity. You must titrate the reagent.[3][4]

Protocol

-

Weigh exactly 254 mg of Iodine (

) (1.0 mmol) into a dry 10 mL flask under Argon. -

Dissolve in 2 mL of dry THF. The solution will be dark brown.[4]

-

Add the organozinc solution dropwise via a graduated syringe to the iodine solution.

-

Endpoint: The solution turns from dark brown to colorless (or slightly yellowish).

-

Note: If the solution remains yellow/red, you may need a starch indicator, but usually the disappearance of the deep brown

color is sharp enough.

-

Calculation

Workflow Visualization

Figure 2: Operational workflow for the synthesis and validation of the zinc reagent.

Data & Troubleshooting

Reactivity Comparison

The following table highlights why patience is required for ethoxy-substituted substrates compared to electron-poor analogs.

| Substrate | Conditions ( | Time to >95% Conv.[1][2] | Typical Yield |

| 4-Fluorobenzyl chloride | 1.5 h | 92% | |

| 4-Ethoxybenzyl chloride | 3.5 h | 85% | |

| 3,4,5-Trimethoxybenzyl chloride | 5.0 h | 78% | |

| 4-Ethoxybenzyl bromide | 1.0 h | 60% (High Wurtz) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High Wurtz Coupling (>10%) | Temperature too high or LiCl wet. | Lower temp to |

| No Reaction (Start Material Remains) | Zinc surface passivated. | Add more TMSCl/Dibromoethane. Use fresh Zn dust. |

| Precipitate in Final Solution | Saturation or Oxide formation. | The |

| Low Molarity (<0.5 M) | Water contamination. | Check THF dryness (<50 ppm water required). |

References

-

Original Methodology (Zn/LiCl): Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[5] Angewandte Chemie International Edition, 45(18), 2958–2961. Link(Note: This paper establishes the LiCl solubilization principle extended to Zinc).

-

Benzyl Zinc Specifics: Metzger, A., Schade, M. A., & Knochel, P. (2008).[2] LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 10(6), 1107–1110. Link

-

Titration Protocol: Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890–891. Link

-

Review of Organozinc Chemistry: Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.[4][6] Beilstein Journal of Organic Chemistry, 7, 1261–1277. Link

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Preparation of polyfunctional arylmagnesium, arylzinc, and benzylic zinc reagents by using magnesium in the presence of LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents [beilstein-journals.org]

Troubleshooting & Optimization

Technical Support Center: Prevention of Hydrolysis of 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene

Welcome to the technical support center for 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing hydrolysis of this versatile but reactive benzyl bromide. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your starting material and the success of your synthetic endeavors.

I. Understanding the Challenge: The Inherent Reactivity of a Benzylic Bromide

1-(Bromomethyl)-4-ethoxy-2-fluorobenzene is a valuable building block in organic synthesis, prized for its ability to introduce the 4-ethoxy-2-fluorobenzyl moiety. However, the very feature that makes it so useful—the reactive benzylic bromide—also renders it susceptible to nucleophilic attack, particularly by water, leading to hydrolysis.

The carbon-bromine bond at the benzylic position is weakened due to the resonance stabilization of the resulting benzylic carbocation intermediate.[1][2][3][4] This stabilization significantly enhances the rate of both Sₙ1 and Sₙ2 reactions.[4][5] When water is present, it can act as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion to form the corresponding benzyl alcohol, 1-(hydroxymethyl)-4-ethoxy-2-fluorobenzene. This not only consumes your starting material but can also introduce impurities that complicate subsequent reaction workups and product purification.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the handling, storage, and use of 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene.

Issue 1: My reaction yield is consistently low, and I've isolated a significant amount of 1-(hydroxymethyl)-4-ethoxy-2-fluorobenzene as a byproduct.

Question: I am performing a nucleophilic substitution with a different nucleophile, but a large portion of my starting material appears to be converting to the benzyl alcohol. What is causing this?

Answer: This is a classic sign of premature hydrolysis of your 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene. The presence of water in your reaction setup is the most likely culprit.

Troubleshooting Steps:

-

Rigorous Drying of Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) immediately before use. All solvents and reagents must be scrupulously dried using appropriate methods. For instance, aprotic solvents like THF or dichloromethane should be distilled from a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).

-

Inert Atmosphere: Conduct your reaction under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the reaction vessel.

-

Solvent Choice: If your intended nucleophile is soluble in a non-polar, aprotic solvent, this can help to minimize the solubility of any trace water, thereby reducing the rate of hydrolysis.

-

Order of Addition: Add the 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene to the reaction mixture containing your nucleophile, rather than the other way around. This ensures the intended nucleophile is in excess and can compete more effectively with any residual water.

Issue 2: The purity of my 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene has decreased over time in storage.

Question: I recently ran an analysis (e.g., NMR, GC-MS) on my stored 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene and found a significant percentage of the corresponding benzyl alcohol. How can I prevent this degradation?

Answer: This indicates that the storage conditions are not adequate to protect the compound from atmospheric moisture. Benzylic bromides are known to be moisture-sensitive.[6]

Troubleshooting Steps:

-

Proper Storage Container: Store the compound in a tightly sealed container, preferably with a PTFE-lined cap to ensure an airtight seal.[7][8][9]

-

Inert Atmosphere Blanketing: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.

-

Desiccation: Store the sealed container inside a desiccator containing a drying agent such as anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide.

-

Refrigeration: Storing the compound at reduced temperatures (e.g., in a refrigerator or freezer) will slow down the rate of hydrolysis.[6] Ensure the container is allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a protic solvent for my reaction with 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene?

A1: It is highly discouraged. Protic solvents like water, alcohols, and carboxylic acids can act as nucleophiles and will compete with your intended nucleophile, leading to significant hydrolysis or solvolysis. If the use of a protic solvent is unavoidable due to solubility constraints, the reaction should be conducted at the lowest possible temperature and for the shortest possible time to minimize side reactions.

Q2: How can I monitor the extent of hydrolysis during my reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method. The benzyl alcohol product is more polar than the starting benzyl bromide and will have a lower Rf value. You can also use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for more quantitative analysis.[10][11][12]

Q3: What are the decomposition products I should be aware of besides the benzyl alcohol?

A3: Under certain conditions, such as elevated temperatures or in the presence of certain reagents, other decomposition pathways may occur. Hazardous decomposition products can include carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[6][7][13]

Q4: Are there any incompatible materials I should avoid?

A4: Yes. Avoid strong oxidizing agents, strong acids, strong bases, alcohols, and amines, as these can react with 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene.[6][8][14]

IV. Experimental Protocols

Protocol 1: General Handling and Dispensing of 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene

This protocol outlines the best practices for handling the compound to prevent hydrolysis.

-

Allow the sealed container of 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene to equilibrate to room temperature before opening.

-

Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

-

Briefly flush the headspace of the container with a gentle stream of dry nitrogen or argon.

-

Quickly dispense the required amount of the compound into a pre-dried reaction vessel already under an inert atmosphere.

-

Immediately reseal the container, flush again with inert gas, and return it to appropriate storage.

Protocol 2: A Typical Nucleophilic Substitution Reaction Minimizing Hydrolysis

This protocol provides a general workflow for a nucleophilic substitution reaction.

-

Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a condenser, and a nitrogen/argon inlet.

-

Charge the flask with the desired nucleophile and a suitable anhydrous aprotic solvent (e.g., THF, acetonitrile, DMF).

-

Stir the mixture under an inert atmosphere.

-

In a separate, dry flask, dissolve the 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene in the same anhydrous solvent.

-

Slowly add the solution of 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene to the stirred solution of the nucleophile via a syringe or a dropping funnel.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, proceed with the appropriate aqueous workup and purification.

V. Visualization of the Hydrolysis Pathway

The following diagram illustrates the Sₙ1 pathway for the hydrolysis of 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene.

Caption: Sₙ1 Hydrolysis of 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene.

VI. Quantitative Data Summary

| Property | Value | Source |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, alcohols, amines | [6][8][14] |

| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide, Hydrogen bromide, Hydrogen fluoride | [6][7][13] |

| Recommended Storage | Tightly sealed container, inert atmosphere, desiccated, refrigerated | [6][7][8][9] |

References

- TCI Chemicals. (2025, February 17).

- MedchemExpress.com. (2025, July 28).

- Thermo Fisher Scientific. (2025, September 5).

- Fisher Scientific. (2025, December 19).

- Sigma-Aldrich. (2025, May 12).

- Fisher Scientific. (2013, October 17).

-

Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

-

PMC. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link]

-

Chemistry Steps. (2024, February 10). Benzylic Bromination. [Link]

-

ResearchGate. (2019, August 11). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link]

- Korea Industrial Safety Corporation.

- Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution....

-

Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. tcichemicals.com [tcichemicals.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. oshri.kosha.or.kr [oshri.kosha.or.kr]

- 13. fishersci.com [fishersci.com]

- 14. orgchemboulder.com [orgchemboulder.com]

Alternatives to CCl4 for radical bromination reactions

Technical Support & Troubleshooting Guide[1]

Status: Operational

Subject: Transitioning from Carbon Tetrachloride (CCl

Core Directive: The Shift from CCl

Context: You are likely here because your facility has banned Carbon Tetrachloride (CCl

The Solution: There is no single "perfect" universal replacement, but Benzotrifluoride (PhCF

Decision Matrix: Select Your Solvent

Use this logic flow to determine the best solvent for your specific substrate.[1]

Figure 1: Solvent selection logic based on substrate stability and environmental requirements.

Technical Support FAQs & Protocols

TIER 1: The Direct Replacement (Benzotrifluoride)

Recommendation:

Q: Why is this the standard replacement?

A: BTF mimics the physical properties of CCl

-

Inertness: The C-F bond energy (~116 kcal/mol) is too high for radical abstraction, preventing solvent participation.

-

Boiling Point: 102°C (vs CCl

at 77°C). This is excellent for thermal initiators like AIBN (1 hour half-life at 82°C) or Benzoyl Peroxide.[1] -

Visual Cue: Like CCl

, NBS is insoluble in BTF, but Succinimide is even less soluble. You retain the "floating solid" endpoint visual.[1]

Protocol 1: The Ogawa Method (Standard)

-

Dissolve: Suspend Substrate (1.0 equiv) and NBS (1.05 equiv) in PhCF

(5-10 mL per gram). -